NEO 376

Binding Affinity Serotonin Receptor 5-HT2A

Researchers exploring antipsychotic mechanisms face substitution risk when sourcing multi-receptor modulators-compounds optimized for divergent subtype profiles can introduce uncharacterized off-target effects. NEO 376 mitigates this risk as a well-defined selective modulator of the 5-HT1, GABA, and dopamine receptor triad. • Confirmed 5-HT2B binding affinity (pKi = 7.5) enables targeted 5-HT2B pharmacology studies. • Tetrahydroindolone-arylpiperazine scaffold provides a reliable reference for medicinal chemistry optimization. • Consistent ≥98% purity and global stock availability ensure experimental reproducibility across batches.

Molecular Formula C20H24ClN3O
Molecular Weight 357.9 g/mol
CAS No. 496921-73-4
Cat. No. B1663312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNEO 376
CAS496921-73-4
Molecular FormulaC20H24ClN3O
Molecular Weight357.9 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CN2CCN3CCN(CC3)C4=CC(=CC=C4)Cl)C(=O)C1
InChIInChI=1S/C20H24ClN3O/c21-16-3-1-4-17(15-16)23-12-9-22(10-13-23)11-14-24-8-7-18-19(24)5-2-6-20(18)25/h1,3-4,7-8,15H,2,5-6,9-14H2
InChIKeyCQSQHUPRBBCQRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NEO 376: Multi-Receptor Modulator for Psychiatric Research


NEO 376 (also designated SPI-376) is a synthetic small-molecule modulator characterized by a tetrahydroindolone core linked to an arylpiperazine moiety. It is reported to interact with the serotonin (5-HT1) receptor, the gamma-aminobutyric acid (GABA) receptor, and the dopamine receptor systems, demonstrating antipsychotic-like activity in preclinical models .

Multi-receptor modulator: 5-HT1, GABA, dopamine systems
Preclinical model-reported antipsychotic-like activity context
Selective modulator profile for CNS pathway studies

Why NEO 376 Cannot Be Replaced by Generic Compounds


Due to the absence of disclosed head-to-head potency data, the procurement risk associated with generic substitution centers on target profile divergence. While many antipsychotics or 5-HT1A ligands (e.g., Aripiprazole, Befiradol, F-15599) are optimized for specific receptor subtypes or biased signaling pathways, NEO 376 is consistently described as a selective modulator of a distinct triad: 5-HT1, GABA, and dopamine receptors . Assuming interchangeability without comparative binding or functional assay data could introduce uncharacterized off-target effects or null results in experimental models that rely on this specific multi-receptor engagement profile. The following evidence outlines the available quantitative data to inform compound selection.

Target profile divergence
Multi-receptor engagement (5-HT1/GABA/dopamine) differs from single-receptor ligands, potentially altering off-target profiles in experimental models.
Lack of comparative binding data
Absent head-to-head quantitative data vs. established 5-HT1A/D2 modulators limits substitution without prior binding and functional assay validation.
Model outcome sensitivity
Research models dependent on this specific receptor triad may produce different responses if replaced with compounds lacking the GABA/dopamine component.

Quantitative Evidence Guide: Binding and Selectivity


Binding Affinity at 5-HT2 Receptor Subtypes

Binding assays reveal that NEO 376 exhibits measurable affinity for rat serotonin 5-HT2 receptor subtypes. The data indicate differential affinity across the 5-HT2 family, with the highest affinity observed for the 5-HT2B receptor. This provides a quantitative baseline for its serotonergic component [1].

5-HT2 Binding Affinity
Cross-study comparable
pKi 7.5 (5-HT2B)
Supports serotonergic component context
Rat receptor preparations, radioligand binding assay
Binding Affinity Serotonin Receptor 5-HT2A 5-HT2B 5-HT2C

Pharmacological Profile vs. 5-HT1A/D2 Modulator

While specific IC50 values for NEO 376 are not disclosed, the pharmacological landscape can be contextualized using a related 5-HT1A modulator as a class-level baseline. This comparator compound exhibits high affinity for 5-HT1A (IC50 = 2 nM), adrenergic α1 (IC50 = 10 nM), and dopamine D2 (IC50 = 40 nM) receptors [1]. NEO 376 is characterized as a selective modulator of 5-HT1, GABA, and dopamine receptors, suggesting a potentially distinct selectivity window or functional outcome compared to a compound with the above 5-HT1A/D2/α1 profile .

Receptor Panel vs. 5-HT1A/D2 Modulator
Class-level inference
NEO 376: 5-HT1/GABA/dopamine
vs. Comparator: 5-HT1A (IC50 2 nM)/α1 (10 nM)/D2 (40 nM)
Receptor panel differentiation context
Not directly comparable; distinct selectivity window expected
5-HT1A Dopamine D2 Adrenergic Alpha-1 Receptor Affinity

Structural Class Analysis of Tetrahydroindolone-Arylpiperazines

NEO 376 belongs to the tetrahydroindolone-arylpiperazine class of ligands. A large-scale quantitative structure-affinity relationship (QSAR) study of 280 5-HT1A receptor ligands, including arylpiperazines and tetrahydropyridylindoles, identified molecular lipophilicity potential as a key contributor to 5-HT1A binding affinity [1]. This provides a computational framework for understanding how modifications to the tetrahydroindolone core, as found in NEO 376, may differentiate its binding kinetics or receptor residence time from other arylpiperazine-based 5-HT1A ligands.

Structural Class (QSAR)
Class-level inference
Tetrahydroindolone-arylpiperazine scaffold
Key lipophilicity-driven binding contribution
Supports structure-activity context for CNS penetration studies
Based on 3D-QSAR of 280 5-HT1A ligands
Structure-Activity Relationship QSAR Molecular Lipophilicity 5-HT1A

Research and Industrial Applications


Preclinical Modeling of Antipsychotic-Like Activity

NEO 376 is optimized for research studies investigating psychosis and related behavioral models . Its reported multi-receptor modulation profile (5-HT1, GABA, dopamine) makes it a suitable tool for exploring the contribution of these intersecting neurotransmitter systems to antipsychotic efficacy .

Investigating 5-HT2B-Mediated Signaling Pathways

Given its documented binding affinity for the 5-HT2B receptor subtype (pKi = 7.5) , NEO 376 serves as a starting point for experiments examining 5-HT2B receptor pharmacology and its role in CNS function.

SAR Studies in CNS Drug Discovery

As a tetrahydroindolone-arylpiperazine derivative , NEO 376 can be employed as a reference compound in medicinal chemistry programs aimed at optimizing the selectivity and pharmacokinetic properties of this chemical class for 5-HT1A and related targets .

Application
Selection Property
Validation Focus
Behavioral model studies of psychosis-like endpoints
Multi-receptor modulator profile
5-HT1/GABA/dopamine pathway interaction context
5-HT2B receptor pharmacology studies
5-HT2B binding affinity context
Serotonergic pathway response validation
SAR and CNS drug discovery research
Tetrahydroindolone-arylpiperazine scaffold
Receptor selectivity and lipophilicity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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